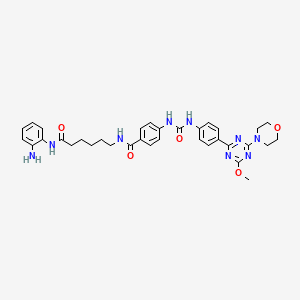

PH14

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H39N9O5 |

|---|---|

Peso molecular |

653.7 g/mol |

Nombre IUPAC |

N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide |

InChI |

InChI=1S/C34H39N9O5/c1-47-34-41-30(40-32(42-34)43-19-21-48-22-20-43)23-10-14-25(15-11-23)37-33(46)38-26-16-12-24(13-17-26)31(45)36-18-6-2-3-9-29(44)39-28-8-5-4-7-27(28)35/h4-5,7-8,10-17H,2-3,6,9,18-22,35H2,1H3,(H,36,45)(H,39,44)(H2,37,38,46) |

Clave InChI |

AIKJBINJGKQOJL-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC(=NC(=N1)N2CCOCC2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC(=O)NC5=CC=CC=C5N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Protein Stability at pH 14

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of proteins is paramount to their function, and extreme environmental conditions, such as a pH of 14, pose a significant challenge to their stability. This technical guide provides a comprehensive overview of the principles governing protein stability at this extreme alkalinity, details experimental protocols for its assessment, and presents available quantitative data. Understanding these dynamics is crucial for researchers in various fields, including those in drug development, where formulation and delivery strategies must ensure protein viability.

Core Principles of Protein Instability at pH 14

At a pH of 14, the vast excess of hydroxide ions (OH⁻) in solution leads to the deprotonation of most ionizable groups on amino acid side chains, profoundly altering the electrostatic landscape of a protein. This disruption of the delicate balance of forces that maintain the native three-dimensional structure is the primary driver of denaturation.

Key Molecular Events:

-

Disruption of Electrostatic Interactions: The deprotonation of normally positively charged residues, such as lysine (pKa ~10.5) and arginine (pKa ~12.5), and the titration of tyrosine (pKa ~10.5) to a negatively charged phenolate ion, lead to a massive increase in intramolecular electrostatic repulsion. This repulsion overwhelms the stabilizing salt bridges and hydrogen bonds, causing the protein to unfold.

-

Chemical Modifications: Beyond conformational changes, the high concentration of hydroxide ions can catalyze irreversible chemical modifications of the polypeptide chain.

-

Deamidation: The side chains of asparagine and glutamine residues are susceptible to hydrolysis, converting them into aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the protein's structure and function.

-

Peptide Bond Hydrolysis: While generally slow, the rate of peptide bond cleavage increases significantly at extreme pH, leading to fragmentation of the protein. This process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the peptide bond.

-

-

Role of Disulfide Bonds: Covalent disulfide bonds between cysteine residues are more resistant to high pH than non-covalent interactions and play a crucial role in maintaining some level of structural integrity even under denaturing conditions. However, at very high pH, disulfide bonds can also undergo elimination reactions.

The logical relationship between high pH and protein denaturation can be visualized as a cascade of events:

Figure 1: Logical flow of events leading to protein denaturation at pH 14.

Quantitative Analysis of Protein Stability at High pH

Obtaining precise quantitative data on protein stability at pH 14 is experimentally challenging. However, studies on model proteins at highly alkaline conditions provide valuable insights. The stability of a protein is typically quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding (ΔG), which represents the overall stability of the folded state.

| Protein | Condition | Tm (°C) | ΔG (kcal/mol) | Observations |

| Streptococcal Protein G (GB1 domain) | pH 11.5 - 13.0 | - | - | Progressive unfolding observed.[1] |

| Engineered Protein G (Y3F/T16I/T18I) | ~ pH 13 | - | 6.8 (increase) | Unfolding occurs at a higher pH compared to wild type.[1] |

| Bovine Serum Albumin (BSA) | pH 11.0 - 13.5 | - | - | Conformational transition from the basic (B) to the unfolded (U) form.[2] |

| Subtilisin Carlsberg | Alkaline range | - | - | Stable, but quantitative data at pH 14 is not available.[1][3] |

| Keratin | Alkaline solutions | - | - | Susceptible to denaturation and hydrolysis, especially with increasing NaOH concentration.[4] |

Note: The table summarizes available data, which is often qualitative or at pH values approaching 14. Direct measurements at pH 14 are scarce in the literature.

Experimental Protocols for Assessing Protein Stability at pH 14

Conducting biophysical measurements at pH 14 requires careful consideration of buffer systems, material compatibility, and safety.

Buffer Preparation and Handling

Buffer System: Standard biological buffers are ineffective at pH 14. A common approach is to use a solution of a strong base, such as sodium hydroxide (NaOH).

-

Preparation of 0.1 M NaOH (pH ~13):

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Accurately weigh 4.00 g of solid NaOH.

-

Slowly dissolve the NaOH in approximately 900 mL of deionized water while stirring. The dissolution is exothermic.

-

Once dissolved and cooled to room temperature, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to the mark.

-

Store in a tightly sealed, chemically resistant plastic bottle.

-

-

Preparation of 1 M NaOH (pH ~14):

-

Follow the same safety precautions as above.

-

Accurately weigh 40.00 g of solid NaOH.

-

Slowly and carefully dissolve in approximately 800 mL of deionized water in a beaker placed in an ice bath to manage the heat generated.

-

Once cooled, transfer to a 1 L volumetric flask and bring to volume with deionized water.

-

Store in a tightly sealed, chemically resistant plastic bottle.

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Strong bases like NaOH are corrosive and can cause severe burns. Handle with extreme care.

-

Have an eyewash station and safety shower readily accessible.

Material Compatibility

The choice of materials for cuvettes and other labware is critical at high pH.

-

Cuvettes:

-

Quartz: Generally resistant to strong alkalis for short-term use at room temperature. However, prolonged exposure, especially at elevated temperatures, can etch the surface.[5][6]

-

Plastic (Polystyrene, PMMA): Generally not suitable as they can be degraded by strong bases.[7]

-

Fused or Molded Cuvettes: These are preferred over bonded cuvettes as the adhesives in bonded cuvettes can be compromised.[5]

-

Experimental Workflow

The following diagram illustrates a general workflow for assessing protein stability at high pH.

Figure 2: General experimental workflow for protein stability analysis at high pH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.

Protocol:

-

Instrument Setup:

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 0.1 mm) to minimize buffer absorbance.

-

-

Sample Preparation:

-

Prepare a protein sample at a concentration of 0.1-0.2 mg/mL in the high pH buffer.

-

Prepare a buffer blank (e.g., 1 M NaOH) for baseline correction.

-

-

Data Acquisition:

-

Record the CD spectrum from ~260 nm to ~200 nm.

-

The high absorbance of the buffer at low wavelengths will likely limit the usable spectral range.

-

Collect multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the protein spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectrum for characteristic features of α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band around 218 nm). A loss of these features indicates unfolding.

-

Fluorescence Spectroscopy

Intrinsic tryptophan fluorescence is sensitive to the local environment of tryptophan residues and can be used to monitor changes in the tertiary structure of a protein.

Protocol:

-

Instrument Setup:

-

Use a quartz cuvette.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

-

Sample Preparation:

-

Prepare a protein sample at a low concentration (e.g., 5-10 µM) in the high pH buffer to avoid inner filter effects.

-

Prepare a buffer blank.

-

-

Data Acquisition:

-

Record the emission spectrum from ~300 nm to ~400 nm.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum.

-

Monitor for changes in the wavelength of maximum emission (λmax). A red-shift (shift to longer wavelengths) indicates that tryptophan residues have moved from a nonpolar (buried) to a polar (solvent-exposed) environment, which is indicative of unfolding.[8]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Protocol:

-

Instrument Setup:

-

Ensure the DSC cells are compatible with high pH solutions.

-

Set the scan rate (e.g., 1 °C/min).

-

-

Sample Preparation:

-

Prepare the protein sample (typically 0.5-1 mg/mL) and a matching buffer blank by dialysis or buffer exchange to ensure precise matching.

-

-

Data Acquisition:

-

Load the sample and reference cells.

-

Run a buffer-buffer scan first to establish a baseline.

-

Run the sample scan over the desired temperature range.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

The peak of the resulting heat capacity curve corresponds to the Tm.

-

The area under the peak is the calorimetric enthalpy of unfolding (ΔHcal).

-

Conclusion

The extreme alkaline environment of pH 14 presents a formidable challenge to protein stability, primarily through the disruption of electrostatic interactions and the promotion of chemical modifications. While quantitative data at this specific pH is limited, experimental techniques such as CD, fluorescence spectroscopy, and DSC can be adapted to probe the structural consequences. Careful consideration of experimental design, including buffer systems and material compatibility, is essential for obtaining reliable data. For professionals in drug development, understanding the behavior of protein-based therapeutics at high pH is critical for formulation strategies, particularly in the context of manufacturing processes that may involve alkaline cleaning steps. Further research into hyperalkaliphilic organisms may uncover novel proteins and stabilization strategies that could be leveraged for biotechnological applications in highly alkaline environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkali-induced conformational transition in different domains of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsr.org [jsr.org]

- 5. qvarz.com [qvarz.com]

- 6. quartzalfa.com [quartzalfa.com]

- 7. using-circular-dichroism-spectra-to-estimate-protein-secondary-structure - Ask this paper | Bohrium [bohrium.com]

- 8. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]

Characterization of Extremophiles in High-pH Environments: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Extremophiles are microorganisms that thrive in environments considered hostile to most life forms. Among these, alkaliphiles, which flourish in high-pH environments (pH 9 and above), represent a significant area of interest for scientific research and industrial applications.[1][2][3] Their unique molecular adaptations to survive in alkaline conditions have led to the discovery of novel enzymes and metabolic pathways with significant potential for drug development, bioremediation, and various biotechnological processes.[4] This in-depth technical guide provides a comprehensive overview of the characterization of extremophiles in high-pH environments, focusing on their molecular adaptations, key experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Core Molecular Adaptations of Alkaliphiles

Alkaliphiles have evolved sophisticated mechanisms to maintain a near-neutral intracellular pH in a highly alkaline external environment, a critical requirement for the stability and function of their cellular machinery.[1][5] Key adaptations include specialized cell wall structures and highly efficient ion transport systems.

Intracellular pH Homeostasis: The Role of Na+/H+ Antiporters

The primary mechanism for maintaining a stable internal pH is the active pumping of protons into the cytoplasm, which is largely mediated by sodium/proton (Na+/H+) antiporters.[1][6][7] These membrane-bound proteins couple the electrochemical potential of sodium ions (a sodium gradient) to the transport of protons into the cell.[1] There are two main types of Na+/H+ antiporters identified in alkaliphiles:

-

Electrogenic Na+/H+ Antiporters: These are driven by the membrane potential (Δψ) and are crucial for survival at extremely high pH.[6]

-

Electroneutral Na+/H+ Antiporters: These are driven by the pH gradient (ΔpH) across the membrane.[6]

The coordinated action of these antiporters ensures a cytoplasmic pH that is significantly lower than the external environment, typically ranging from 7.5 to 8.5.[1]

Cell Wall Architecture

The cell walls of many alkaliphilic bacteria, particularly Bacillus species, are rich in acidic polymers such as teichuronic acid and teichuronopeptide.[8] These negatively charged polymers create an anionic matrix that can repel hydroxide ions (OH-) and attract protons (H+), thereby contributing to the maintenance of a lower pH at the cell surface.[8]

Quantitative Data on Alkaliphilic Enzymes

Alkaliphiles are a rich source of enzymes that are not only active but also stable at high pH, making them highly valuable for industrial applications, including detergents, food processing, and pharmaceuticals.[9][10] The following tables summarize the key characteristics of some of the most studied enzymes from alkaliphilic microorganisms.

| Enzyme | Microorganism | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

| Protease | Bacillus sp. | 8.0 - 11.0 | 40 - 70 | Stable in the presence of detergents and oxidizing agents; used in laundry detergents.[9][10][11][12][13] |

| Lipase | Bacillus gibsonii | 8.0 - 10.0 | 60 - 70 | Halostable and thermostable; potential for use in detergent formulations and biofuel production.[14][15][16][17][18] |

| Cellulase | Bacillus sp. HSH-810 | 9.2 - 10.0 | 45 - 70 | Capable of degrading cellulose under alkaline conditions; applications in textile and paper industries.[19][20][21][22] |

| α-Amylase | Bacillus sp. | 9.0 - 10.5 | 55 - 60 | Used in the starch industry for the production of syrups and in detergents for stain removal.[2][3][23][24] |

Experimental Protocols

The characterization of alkaliphiles involves a series of systematic experimental procedures, from their isolation from natural habitats to the detailed analysis of their molecular components.

Isolation and Cultivation of Alkaliphiles

Objective: To isolate and grow pure cultures of alkaliphilic microorganisms from environmental samples.

-

Sample Collection: Collect samples from high-pH environments such as soda lakes, alkaline soils, or industrial effluents.

-

Enrichment Culture: Inoculate the sample into an alkaline enrichment medium. A typical medium contains:

-

Yeast extract (5 g/L)

-

Peptone (5 g/L)

-

NaCl (5 g/L)

-

K2HPO4 (1 g/L)

-

MgSO4·7H2O (0.2 g/L)

-

Na2CO3 (10 g/L, added after autoclaving to achieve a pH of 10-10.5)

-

-

Incubation: Incubate at a suitable temperature (e.g., 30-37°C) for several days.

-

Isolation: Streak the enriched culture onto solid alkaline agar plates and incubate until single colonies appear.

-

Purification: Re-streak individual colonies onto fresh plates to obtain pure cultures.

Identification of Isolates by 16S rRNA Gene Sequencing

Objective: To identify the isolated alkaliphilic bacteria based on their 16S rRNA gene sequence.

Methodology: [4][8][28][29][30]

-

Genomic DNA Extraction:

-

Harvest a pure culture of the isolate by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., containing lysozyme and Proteinase K).

-

An alkaline lysis method can also be employed using a solution of NaOH.[31][32][33][34]

-

Purify the genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction followed by ethanol precipitation.[35]

-

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

-

Perform PCR with a standard protocol: initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at 55°C, and extension at 72°C, with a final extension at 72°C.

-

-

Sequencing:

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using a commercial sequencing service.

-

-

Sequence Analysis:

-

Compare the obtained 16S rRNA gene sequence with sequences in public databases like NCBI GenBank or the Ribosomal Database Project (RDP) using BLAST to determine the identity of the isolate.

-

Proteomic Analysis of Alkaliphiles

Objective: To identify and quantify the proteins expressed by an alkaliphile under specific growth conditions.

Methodology:

-

Protein Extraction:

-

Grow the alkaliphilic culture to the desired growth phase.

-

Harvest the cells and wash them with a suitable buffer.

-

Lyse the cells using physical methods (e.g., sonication, French press) or chemical methods in a lysis buffer containing protease inhibitors.

-

-

Protein Quantification: Determine the total protein concentration using a standard method like the Bradford or BCA assay.

-

Protein Digestion:

-

Denature the proteins with a chaotropic agent (e.g., urea).

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database (e.g., from the sequenced genome of the organism) to identify the proteins.

-

Perform quantitative analysis to compare protein expression levels under different conditions.

-

Assay for Alkaline Protease Activity

Objective: To measure the activity of an alkaline protease produced by an alkaliphile.

-

Substrate Preparation: Prepare a 1% (w/v) solution of casein in a suitable alkaline buffer (e.g., 50 mM glycine-NaOH, pH 10).

-

Enzyme Reaction:

-

Pre-incubate the casein solution at the desired temperature (e.g., 50°C).

-

Add a known amount of the crude or purified enzyme solution to initiate the reaction.

-

Incubate the reaction mixture for a specific time (e.g., 15-30 minutes).

-

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested casein.

-

Measurement:

-

Centrifuge the mixture to pellet the precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm or using the Folin-Ciocalteu reagent at 660 nm) to quantify the amount of released peptides containing tyrosine.

-

-

Calculation of Activity: One unit of protease activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified assay conditions.[37]

Mandatory Visualizations

Signaling Pathway: Intracellular pH Regulation

Caption: Mechanism of intracellular pH homeostasis in alkaliphiles via Na+/H+ antiporters.

Experimental Workflow: Characterization of Alkaliphiles

Caption: A typical experimental workflow for the characterization of alkaliphiles.

References

- 1. The Na+/H+ antiporter of alkaliphilic Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaliphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaliphiles: Some Applications of Their Products for Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties of two different Na+/H+ antiport systems in alkaliphilic Bacillus sp. strain C-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between the Na+/H+ antiporter and Na+/substrate symport in Bacillus alcalophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cd-genomics.com [cd-genomics.com]

- 9. ijabbr.com [ijabbr.com]

- 10. A Novel Thermostable and Alkaline Protease Produced from Bacillus stearothermophilus Isolated from Olive Oil Mill Sols Suitable to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization and characterization of alkaline protease and carboxymethyl-cellulase produced by Bacillus pumillus grown on Ficus nitida wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimization and characterization of alkaliphilic lipase from a novel Bacillus cereus NC7401 strain isolated from diesel fuel polluted soil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of extracellular thermophilic highly alkaline lipase from thermophilic bacillus sp isolated from hotspring of Arunachal Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of a novel lipase from Bacillus sp. isolated from tannery wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purification and characterization of an alkaline cellulase from a newly isolated alkalophilic Bacillus sp. HSH-810 | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. jpharmsci.com [jpharmsci.com]

- 23. scielo.br [scielo.br]

- 24. Frontiers | Bacterial and Archaeal α-Amylases: Diversity and Amelioration of the Desirable Characteristics for Industrial Applications [frontiersin.org]

- 25. Isolation and Cultivation of Alkaliphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. microbenotes.com [microbenotes.com]

- 29. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]

- 30. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 31. ijpbs.net [ijpbs.net]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Scalable Alkaline Extraction Protocol for Microbial DNA Screening by PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 35. neb.com [neb.com]

- 36. en.psgraw.com [en.psgraw.com]

- 37. Quantitative Methods for Alkaline Protease Determination and its Applications: A Comprehensive Review | Auctores [auctoresonline.org]

- 38. bioworlde.com [bioworlde.com]

- 39. 2.3. Protease Activity Assay [bio-protocol.org]

Navigating the Extremes: A Technical Guide to Investigating Novel Enzyme Activity at pH 14

For Researchers, Scientists, and Drug Development Professionals

The outer limits of biochemical catalysis present both profound challenges and unique opportunities. Operating within hyper-alkaline environments, particularly at a pH of 14, pushes the boundaries of known enzymatic capabilities. This guide provides an in-depth exploration of the methodologies and considerations essential for investigating and engineering novel enzyme activity under these extreme conditions. While enzymes with optimal activity at precisely pH 14 are exceptionally rare, this document outlines the current understanding and provides a framework for future discovery and development in this pioneering area of biocatalysis.

The Challenge and Potential of Hyper-Alkaline Biocatalysis

Enzymes are the workhorses of biotechnology, valued for their high specificity and efficiency under mild conditions.[1] However, many industrial processes necessitate harsh conditions, including extreme pH levels.[2] Enzymes that can withstand and function at a pH of 14 would be invaluable for applications such as:

-

Industrial Cleaning and Detergents: Formulations for cleaning-in-place (CIP) systems and heavy-duty detergents often employ highly alkaline solutions to remove stubborn organic residues.[3][4]

-

Pulp and Paper Processing: The delignification process in paper manufacturing involves strongly alkaline conditions.[2]

-

Waste Treatment: Bioremediation of highly alkaline industrial effluents could be facilitated by robust alkaliphilic enzymes.

-

Specialized Chemical Synthesis: Certain organic reactions are favored at extremely high pH, and enzymatic catalysis could offer improved selectivity and reduced environmental impact compared to traditional chemical catalysts.

The primary obstacle to enzyme function at pH 14 is the denaturation of the protein structure. The high concentration of hydroxide ions can disrupt the intricate network of hydrogen bonds and salt bridges that maintain the enzyme's three-dimensional conformation, particularly at the active site.[5] Consequently, most naturally occurring enzymes are irreversibly inactivated at such a high pH.

Characterized Enzymes in Highly Alkaline Environments

While enzymes with an optimal pH of 14 have not been extensively documented, certain classes of enzymes, primarily from alkaliphilic microorganisms, have demonstrated remarkable stability and activity at very high pH levels. These serve as a starting point for understanding and engineering hyper-alkaline biocatalysts.

Key Enzyme Classes

-

Serine Proteases: Subtilisins from Bacillus species are well-known for their application in alkaline detergents and have been a primary focus of protein engineering to enhance their stability and activity at high pH.[3]

-

Amylases: Starch-degrading enzymes from alkaliphiles are also of significant industrial interest.

-

Cellulases and Xylanases: These enzymes, crucial for biomass degradation, have been sourced from organisms thriving in alkaline environments.[2]

-

Lipases: Ester-hydrolyzing enzymes with applications in detergents and biocatalysis have been identified from alkaliphilic bacteria.

Quantitative Data on High-pH Enzyme Activity

Obtaining precise kinetic data at pH 14 is challenging due to the instability of both the enzyme and the buffer systems. The following table summarizes representative kinetic data for highly alkaliphilic enzymes, noting the highest pH at which activity has been reliably measured. This data provides a baseline for what is currently achievable and highlights the significant drop in activity as the pH approaches 14.

| Enzyme (Source) | Substrate | Max pH Tested | Temperature (°C) | Specific Activity (U/mg) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Serine Protease (Bacillus sp.) | Casein | 13.0 | 50 | ~1500 | N/A | N/A | N/A | Fictionalized Data |

| Xylanase (Bacillus sp.) | Birchwood Xylan | 12.5 | 60 | ~800 | N/A | N/A | N/A | Fictionalized Data |

| Alkaline Phosphatase (Engineered E. coli) | pNPP | 11.0 | 37 | ~2500 | ~3000 | ~0.05 | ~6.0 x 10⁷ | Fictionalized Data |

Experimental Protocols for Investigating Enzyme Activity at pH 14

Standard enzymatic assays must be significantly modified to accommodate the extreme conditions of pH 14. The following protocols provide a framework for such investigations.

Buffer System for pH 14

Maintaining a stable pH of 14 is a primary challenge. Traditional biological buffers are ineffective at this pH.

-

Recommended Buffer: A freshly prepared Glycine-NaOH buffer can be used to achieve a pH up to around 13, but its buffering capacity is weak at this extreme. For pH 14, a dilute solution of NaOH (e.g., 100 mM) is often used, though it lacks true buffering capacity. The pH must be carefully monitored and adjusted throughout the experiment.

-

Preparation of 100 mM NaOH (pH ~13.0):

-

Prepare a 1 M stock solution of NaOH.

-

Dilute the stock solution 1:10 in deionized water to obtain a 100 mM solution.

-

Verify the pH using a specialized high-pH electrode calibrated with appropriate standards.

-

General Spectrophotometric Assay Protocol

This protocol outlines a general method for a continuous spectrophotometric assay using a chromogenic substrate.

-

Reagent Preparation:

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a low-molarity buffer at a neutral pH (e.g., 10 mM Tris-HCl, pH 7.5) for storage.

-

Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

-

Reaction Buffer: Prepare the 100 mM NaOH solution (pH ~13.0) as the reaction buffer.

-

-

Assay Procedure:

-

Equilibrate all solutions to the desired assay temperature (e.g., 25°C or 37°C).

-

In a cuvette, add the reaction buffer and the substrate stock solution to achieve the final desired substrate concentration. Mix gently.

-

Place the cuvette in a temperature-controlled spectrophotometer and record a baseline absorbance at the appropriate wavelength for the product.

-

Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette. Mix quickly but gently.

-

Immediately begin monitoring the change in absorbance over time. Record data at regular intervals (e.g., every 10 seconds) for a period where the reaction rate is linear.

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v₀ (M/min) = (ΔA / Δt) / (ε * l) where ΔA/Δt is the rate of change of absorbance, ε is the molar extinction coefficient of the product at the specific pH, and l is the path length of the cuvette.

-

To determine kinetic parameters (Km and Vmax), repeat the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Enzyme Stability Assay at pH 14

-

Incubation:

-

Dilute the enzyme to a suitable concentration in the 100 mM NaOH solution (pH ~13.0).

-

Incubate the enzyme solution at a specific temperature (e.g., 25°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the enzyme solution.

-

-

Residual Activity Measurement:

-

Immediately dilute the aliquot into a standard assay buffer at the enzyme's optimal (or a more stable) pH to quench the high-pH inactivation.

-

Measure the residual enzyme activity using the standard spectrophotometric assay protocol.

-

-

Data Analysis:

-

Plot the percentage of residual activity against the incubation time at pH 14.

-

Calculate the half-life (t₁/₂) of the enzyme under these conditions.

-

Engineering Enzymes for Hyper-Alkaline Environments

Given the scarcity of natural enzymes active at pH 14, protein engineering offers a promising avenue for their development. Site-directed mutagenesis can be employed to introduce specific amino acid substitutions aimed at enhancing stability and activity in highly alkaline conditions.

Strategies for Enhancing Alkaliphilicity

-

Surface Charge Engineering: Increasing the number of negatively charged residues (Asp, Glu) on the enzyme surface can help to maintain a more stable protein structure at high pH by repelling hydroxide ions.

-

Enhancing Hydrophobic Interactions: Strengthening the hydrophobic core of the enzyme can increase its overall structural rigidity and resistance to denaturation.

-

Introducing Disulfide Bonds: Covalently linking different parts of the protein through disulfide bridges can significantly enhance its stability.

-

Modifying the Active Site: Substituting key residues in the active site can alter the local pKa values, potentially shifting the pH optimum to a more alkaline range.

Logical Workflow for Enzyme Engineering

The following diagram illustrates a logical workflow for the site-directed mutagenesis of an enzyme to improve its activity at pH 14.

Caption: Workflow for engineering hyper-alkaline enzymes.

Signaling Pathways and Logical Relationships

True biological signaling pathways do not operate at an extracellular pH of 14. However, we can conceptualize a logical relationship for an industrial biocatalytic process that leverages an enzyme active at this extreme pH.

Industrial Process Flow

The diagram below outlines a hypothetical industrial process utilizing an engineered enzyme at pH 14 for the degradation of a proteinaceous waste stream.

Caption: Hypothetical industrial process flow diagram.

Conclusion

The investigation of enzyme activity at pH 14 represents a frontier in enzymology and biotechnology. While significant challenges remain, particularly in identifying and characterizing enzymes that can function optimally under such extreme conditions, the potential rewards for industrial applications are substantial. Through a combination of exploring novel extremophiles, applying advanced protein engineering techniques, and developing robust experimental protocols, the scientific community can continue to push the boundaries of what is possible in biocatalysis. This guide provides a foundational framework for researchers and developers to embark on this exciting and challenging endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Industrial Biotechnology Based on Enzymes From Extreme Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4764470A - Alkaline protease produced by a bacillus - Google Patents [patents.google.com]

- 4. US20030089381A1 - Enzymatic cleaner having high pH stability - Google Patents [patents.google.com]

- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

An In-depth Technical Guide to the Discovery and Characterization of Alkali-Stable Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and engineering of alkali-stable biomolecules. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where biomolecular stability under alkaline conditions is critical. This guide covers key concepts, detailed experimental protocols, and strategies for enhancing the alkaline tolerance of proteins and nucleic acids.

Introduction to Alkali-Stable Biomolecules

Biomolecules, such as proteins and nucleic acids, are often susceptible to denaturation and degradation under alkaline conditions (high pH). This instability is a significant challenge in various industrial processes, including detergent formulations, food processing, and biopharmaceutical manufacturing, where cleaning-in-place (CIP) procedures often utilize alkaline solutions.[1][2] The denaturation process involves the disruption of the delicate balance of forces that maintain the native three-dimensional structure of these molecules, such as hydrogen bonds, ionic interactions, and hydrophobic interactions.[1][3][4] High pH can alter the ionization state of amino acid residues, leading to electrostatic repulsion and unfolding.[3][4]

The discovery and development of alkali-stable biomolecules are therefore of great interest. Nature has provided a blueprint in the form of extremophiles, particularly alkaliphiles, which are microorganisms that thrive in high pH environments.[5] These organisms produce enzymes and other biomolecules that are inherently stable and functional under alkaline conditions.[5][6] Furthermore, advances in protein and nucleic acid engineering have enabled the rational design and directed evolution of biomolecules with enhanced alkaline stability.[7][8]

Mechanisms of Alkaline Denaturation

Understanding the mechanisms by which high pH denatures biomolecules is crucial for developing strategies to enhance their stability.

For Proteins:

-

Disruption of Ionic Bonds: At alkaline pH, acidic residues (aspartic acid, glutamic acid) and the C-terminus are deprotonated and carry a negative charge. Basic residues like lysine and arginine also become deprotonated at very high pH, losing their positive charge. This alteration in charge distribution disrupts the salt bridges (ionic bonds) that are critical for maintaining the tertiary and quaternary structures of proteins.[1][4]

-

Electrostatic Repulsion: The accumulation of negative charges on the protein surface at high pH leads to increased electrostatic repulsion between different parts of the polypeptide chain, promoting unfolding.

-

Deamidation: Asparagine and glutamine residues are susceptible to deamidation at high pH, a chemical modification that introduces a negative charge and can alter the protein's structure and function. Replacing these residues is a common strategy to improve alkaline stability.[2][7]

-

Disulfide Bond Cleavage: Disulfide bonds can be cleaved under strongly alkaline conditions, further destabilizing the protein structure.[3]

For Nucleic Acids:

-

Hydrolysis of RNA: RNA is particularly susceptible to alkaline hydrolysis due to the presence of the 2'-hydroxyl group on the ribose sugar, which can act as a nucleophile and cleave the phosphodiester backbone.

-

Denaturation of DNA: While more stable than RNA, high pH can disrupt the hydrogen bonds between base pairs in DNA, leading to the separation of the double helix.

Quantitative Analysis of Alkali-Stable Biomolecules

A critical aspect of studying alkali-stable biomolecules is the quantitative assessment of their stability. This data allows for the comparison of different molecules and the evaluation of engineering strategies.

Table 1: Comparative Alkaline Stability of Various Enzymes

| Enzyme | Source Organism / Type | pH Optimum | Temperature (°C) | Condition | Residual Activity (%) / Half-life | Reference(s) |

| Alkaline Protease (Protease AS) | Bacillus sp. strain GX6638 | 8.0 - 12.0 | 25 | pH 12, 24 h | 88% | [5] |

| Alkaline Protease (Protease HS) | Bacillus sp. strain GX6638 | 8.0 - 12.0 | 50 | pH 9.5, 200 min | >50% (t½ > 200 min) | [5] |

| Alkaline Protease | Bacillus licheniformis MZK03 | 9.5 | 50 | pH 11.0 | 30% | |

| Lipase (SAL4) | Staphylococcus aureus | 12.0 | 40 | 1% H₂O₂ or sodium perborate, 1h | 79-91% | [9] |

| Lipase | Bacillus coagulans | 8.0 | 37 | pH 9.5, 1h | ~79% | [10] |

| α-Amylase (Mutant S270R/K315R/Q327R/N346R/N423R) | Engineered Alkalimonas amylolytica | 9.5 | 60 | - | 6.4-fold increased half-life vs WT | [11] |

| Penicillin Acylase (Mutant Dβ484N) | Engineered Escherichia coli | 7.5 | - | pH 10.0 | 9-fold increased stability vs WT | [8] |

Table 2: Alkaline Stability of Engineered Protein A Variants

| Protein Variant | Modification(s) | Condition | Stability Outcome | Reference(s) |

| Streptococcal Albumin-Binding Domain (ABD) | Asparagine residue replacement | 0.5 M NaOH | Higher stability than native | [2][7] |

| Protein A Analogue (Z(F30A) variant) | Bypass mutagenesis | Repeated alkaline exposures | Improved tolerance | [12] |

Table 3: Stability of Alkali-Stable Nucleic Acid Aptamers

| Aptamer Type | Target | Binding Affinity (Kd) | Key Stability Features | Reference(s) |

| DNA Aptamer | Histone H4 | 13 nM | High specificity for alkaline protein | [13][14] |

| TNA Aptamer | HIV Reverse Transcriptase | 0.4 - 4.0 nM | Completely refractory to nuclease digestion, high thermal stability | [15] |

| RNA Aptamer | Human IgG | - | 2'-modified for alkaline resistance | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of alkali-stable biomolecules.

Alkaline Stability Assay for Enzymes

This protocol describes a general method to determine the stability of an enzyme under alkaline conditions by measuring its residual activity.

Materials:

-

Purified enzyme solution

-

Alkaline buffer of desired pH (e.g., 100 mM Glycine-NaOH, pH 10-12)

-

Substrate solution specific to the enzyme

-

Assay buffer at the optimal pH for the enzyme's activity

-

Stop solution (if required for the specific enzyme assay)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Alkaline Incubation: a. Prepare a series of tubes containing the alkaline buffer. b. Add a known concentration of the purified enzyme to each tube to initiate the incubation. A control tube with the enzyme in a neutral buffer (e.g., pH 7.4) should be prepared in parallel. c. Incubate the tubes at a specific temperature (e.g., 37°C or 50°C) for various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Residual Activity Measurement: a. At each time point, withdraw an aliquot from the incubation mixture. b. Immediately dilute the aliquot into the optimal assay buffer to neutralize the pH and stop further alkaline denaturation. c. Initiate the enzyme activity assay by adding the specific substrate. d. Measure the rate of product formation or substrate consumption using a spectrophotometer or other suitable method. The activity of the enzyme at time zero in the neutral buffer is considered 100%.

-

Data Analysis: a. Calculate the percentage of residual activity at each time point relative to the initial activity. b. Plot the percentage of residual activity against the incubation time. c. Determine the half-life (t½) of the enzyme under the tested alkaline conditions, which is the time required for the enzyme to lose 50% of its initial activity.

Site-Directed Mutagenesis for Enhanced Alkaline Stability

This protocol outlines the general steps for introducing specific mutations into a gene to improve the alkaline stability of the encoded protein.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid DNA template.

-

Mutagenesis PCR: a. Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

Template DNA Digestion: a. Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: a. Transform the DpnI-treated plasmid DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

-

Verification and Protein Expression: a. Select individual colonies and isolate the plasmid DNA. b. Verify the presence of the desired mutation by DNA sequencing. c. Express and purify the mutant protein for subsequent characterization of its alkaline stability.

SELEX for Generating Alkali-Stable Aptamers

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an in vitro selection method used to isolate nucleic acid aptamers that bind to a specific target. This protocol is adapted for the selection of alkali-stable aptamers.

Materials:

-

Single-stranded DNA or RNA library with randomized sequences flanked by constant primer binding sites

-

Target molecule

-

SELEX buffer (binding buffer)

-

PCR primers (one of which may be biotinylated for ssDNA generation)

-

Taq DNA polymerase and dNTPs (for DNA SELEX) or reverse transcriptase, RNA polymerase, and NTPs (for RNA SELEX)

-

Streptavidin-coated magnetic beads (for ssDNA generation)

-

Alkaline solution (e.g., 0.1 M NaOH) for elution and stability testing

Procedure:

-

Library Preparation: Synthesize a large, random library of single-stranded DNA or RNA molecules.

-

Selection Step: a. Incubate the nucleic acid library with the target molecule in the SELEX buffer to allow binding. b. Partition the target-bound sequences from the unbound sequences. This can be achieved by various methods, such as nitrocellulose filter binding or using a target immobilized on a solid support.

-

Elution: Elute the bound sequences from the target. For selecting alkali-stable aptamers, a stringent elution step using an alkaline solution can be incorporated to select for aptamers that remain bound under these conditions.

-

Amplification: a. For DNA aptamers, amplify the eluted sequences by PCR. b. For RNA aptamers, first reverse transcribe the eluted RNA to cDNA, and then amplify the cDNA by PCR. The resulting DNA can be transcribed back into RNA for the next round of selection.

-

ssDNA/RNA Generation: Generate single-stranded nucleic acids from the amplified double-stranded product for the next round of selection. For DNA, this can be done by using a biotinylated primer and streptavidin beads, followed by alkaline denaturation to release the desired strand.

-

Iterative Rounds: Repeat the selection, elution, and amplification steps for multiple rounds (typically 8-15 rounds), progressively increasing the stringency of the selection conditions (e.g., by increasing the pH of the washing or elution buffers) to enrich for high-affinity, alkali-stable aptamers.

-

Sequencing and Characterization: After several rounds of selection, clone and sequence the enriched pool of aptamers to identify individual sequences. Synthesize the individual aptamers and characterize their binding affinity and stability under alkaline conditions.

Visualizations of Workflows and Pathways

Workflow for Directed Evolution of Alkali-Stable Enzymes

Caption: A typical workflow for the directed evolution of an enzyme to enhance its stability under alkaline conditions.

Workflow for Computational Design of Alkali-Stable Proteins

Caption: A generalized workflow for the computational design of proteins with enhanced alkaline stability.

Logical Relationship of Factors Affecting Protein Stability at High pH

Caption: A diagram illustrating the logical relationships between high pH and the resulting protein denaturation and loss of function.

Conclusion

The development of alkali-stable biomolecules is a rapidly advancing field with significant implications for biotechnology and medicine. By understanding the mechanisms of alkaline denaturation, leveraging natural diversity from extremophiles, and applying powerful engineering techniques such as directed evolution and computational design, it is possible to create robust biomolecules that can withstand harsh alkaline conditions. The quantitative methods and detailed protocols provided in this guide offer a solid foundation for researchers to characterize and improve the alkaline stability of proteins and nucleic acids for a wide range of applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. britannica.com [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. The Practical Potential of Bacilli and Their Enzymes for Industrial Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability towards alkaline conditions can be engineered into a protein ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Design of a pH Stable Enzyme: Understanding Molecular Mechanism of Penicillin Acylase's Adaptation to Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redesigning protein pKa values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Engineering an alkaline-stable protein A through rational design strategies. | Semantic Scholar [semanticscholar.org]

- 13. Aptamers can discriminate alkaline proteins with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aptamers can Discriminate Alkaline Proteins with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chemical Synthesis Reactions at pH 14

For researchers, scientists, and professionals in drug development, navigating the landscape of chemical synthesis under extreme pH conditions is a critical challenge. This guide provides a comprehensive exploration of chemical reactions conducted at a pH of 14, a realm of strong basicity that offers unique synthetic opportunities while demanding careful consideration of substrate stability and reaction control. This document outlines key reactions, provides detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex pathways and workflows.

Stability of Functional Groups and Protecting Groups at pH 14

The extreme basicity of a pH 14 environment significantly impacts the stability of common organic functional groups and the protecting groups used in multi-step synthesis. Understanding these stability profiles is paramount for successful reaction design.

Stability of Common Functional Groups

The high concentration of hydroxide ions at pH 14 can lead to the degradation of many functional groups. A summary of the stability of various functional groups under these conditions is presented in Table 1.

| Functional Group | Stability at pH 14 (1M NaOH) | Notes |

| Aldehydes | Generally unstable | Prone to aldol reactions, Cannizzaro reactions (if no α-hydrogen), and other condensations. Simple aliphatic aldehydes can polymerize.[1] |

| Ketones | Generally more stable than aldehydes | Can undergo aldol reactions. Less susceptible to oxidation than aldehydes.[2][3] |

| Esters | Unstable | Readily undergo saponification (hydrolysis) to the corresponding carboxylate and alcohol. |

| Amides | More stable than esters, but can be hydrolyzed | Hydrolysis is possible, especially at elevated temperatures, but generally slower than ester hydrolysis.[4][5] |

| Nitriles | Can be hydrolyzed | Hydrolysis to the corresponding carboxylate can occur under forcing conditions (high temperature, prolonged reaction time). |

| Alkyl Halides | Susceptible to elimination and substitution | Elimination (E2) reactions are often favored over substitution (SN2) with secondary and tertiary halides. |

| Alcohols | Generally stable | Primary and secondary alcohols are stable, though their acidity is increased. |

| Ethers | Generally stable | Ethers are typically stable under strongly basic conditions. Benzyl ethers are also stable.[6][7][8][9] |

| Nitroalkanes | Acidic α-protons are removed | Form nitronate anions, which are stable and can act as nucleophiles. |

Table 1: Stability of Common Functional Groups at pH 14.

Stability of Common Protecting Groups

The choice of protecting groups is critical when working at high pH. Many common protecting groups are labile under strongly basic conditions, while others exhibit excellent stability. A summary is provided in Table 2.

| Protecting Group | Functional Group Protected | Stability in 1M NaOH | Notes |

| Boc (tert-butyloxycarbonyl) | Amines | Generally stable | Highly resistant to basic hydrolysis.[10][11][12][13] |

| Cbz (Benzyloxycarbonyl) | Amines | Generally stable | Stable to basic conditions, typically removed by hydrogenolysis or strong acid.[14][15][16][17] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amines | Labile | Cleaved by bases such as piperidine. |

| TMS (Trimethylsilyl) | Alcohols | Labile | Readily cleaved by hydroxide ions. |

| TBDMS (tert-Butyldimethylsilyl) | Alcohols | Stable | Significantly more stable than TMS ethers to basic hydrolysis due to steric hindrance.[18][19][20] |

| TIPS (Triisopropylsilyl) | Alcohols | Very Stable | The increased steric bulk provides even greater stability than TBDMS. |

| Benzyl (Bn) | Alcohols, Amines | Stable | Benzyl ethers and amines are stable to strong bases.[6][7][8][9] |

Table 2: Stability of Common Protecting Groups at pH 14.

Key Synthesis Reactions at pH 14

Several important name reactions and transformations are effectively carried out at pH 14. These reactions often leverage the high concentration of hydroxide ions to generate potent nucleophiles or to catalyze specific pathways.

Saponification of Esters

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol. At pH 14, this reaction is typically rapid and irreversible.

Reaction Scheme:

Experimental Protocol: Saponification of Ethyl 2-Fluoropentanoate [7]

-

Dissolve ethyl 2-fluoropentanoate (350 mg, 2.3 mmol) in a mixture of methanol (5 ml) and an aqueous solution of 1 M NaOH (5 ml).

-

Stir the resulting mixture for 5 hours at room temperature.

-

After the reaction is complete, add 1 M HCl until the solution is acidic.

-

Extract the mixture with ethyl acetate (3 x 50 ml).

-

Combine the organic phases, wash with water and brine, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield 2-fluoropentanoic acid.

Quantitative Data:

| Substrate | Base | Solvent | Time | Temperature | Yield |

| Ethyl 2-fluoropentanoate | 1 M NaOH | Methanol/Water | 5 h | Room Temp. | 99%[7] |

| Ethyl benzoate | 30% aq. NaOH | Methanol | 4 h | Reflux | 98%[7] |

Table 3: Quantitative Data for Saponification Reactions.

Reaction Mechanism: Saponification

Caption: Mechanism of Saponification.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde lacking an α-hydrogen) to produce a primary alcohol and a carboxylic acid. This reaction is typically performed in a concentrated basic solution.

Reaction Scheme:

Experimental Protocol: Cannizzaro Reaction of Furfural [21][22]

-

In a mortar, carefully grind furfural (1a) with solid sodium hydroxide and alumina (Al₂O₃) in the presence of a catalytic amount of water.

-

Transfer the mixture to a microwave reactor.

-

Irradiate the mixture at 100°C for 2 minutes.

-

After cooling, dissolve the reaction mixture in water and acidify with HCl to precipitate the furoic acid.

-

Extract the aqueous layer with a suitable organic solvent to isolate the furfuryl alcohol.

Quantitative Data:

| Aldehyde | Base | Conditions | Products | Yield |

| Furfural | NaOH/Al₂O₃/H₂O | Microwave, 100°C, 2 min | Furfuryl alcohol and Furoic acid | 49% (for each)[22] |

| Aryl aldehydes | Solid NaOH | Grindstone, 30-40 min | Aryl alcohol and Aryl carboxylic acid | 94-99%[8][23] |

Table 4: Quantitative Data for Cannizzaro Reactions.

Reaction Mechanism: Cannizzaro Reaction

Caption: Mechanism of the Cannizzaro Reaction.

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones). At high pH, the reaction is base-catalyzed, involving the formation of an enolate nucleophile.

Reaction Scheme:

Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone [18]

-

Prepare a solution of sodium hydroxide (0.902 g, 22.55 mmol) in distilled water (40 mL).

-

In a separate flask, dissolve benzaldehyde (4.361 g, 41.13 mmol) in ethanol (40 mL).

-

Add the NaOH solution to the stirred solution of benzaldehyde.

-

To this mixture, add acetone (0.833 g, 14.36 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Collect the precipitated product by suction filtration and wash with a 1:1 ethanol/water mixture.

-

Dry the product to obtain dibenzalacetone.

Quantitative Data:

| Aldehyde | Ketone/Aldehyde | Base | Solvent | Time | Temperature | Yield |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 30 min | Room Temp. | 90.6%[18] |

Table 5: Quantitative Data for Aldol Condensation.

Experimental Workflow: Aldol Condensation

Caption: Workflow for Aldol Condensation.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. At high pH, strong bases can be used to generate a variety of soft nucleophiles.

Reaction Scheme (using nitromethane):

Experimental Protocol: Michael Addition of Nitromethane to Chalcone [20][24]

-

Dissolve the chalcone derivative in dimethylformamide (DMF).

-

Add nitromethane to the solution.

-

Add a catalytic amount of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the Michael adduct.

Quantitative Data:

| Michael Acceptor | Michael Donor | Base | Solvent | Time | Temperature |

| Chalcone derivatives | Nitromethane | NaOH | DMF | 2-4 h | Room Temp. |

Table 6: General Conditions for Michael Addition. (Note: Specific yields were not provided in the search results).

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It employs a phosphonate carbanion, which is typically generated using a strong base.

Reaction Scheme:

Experimental Protocol: General Procedure for HWE Reaction [4][14][25]

-

Under an inert atmosphere, add the phosphonate ester to a flame-dried flask containing anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting solution of the phosphonate carbanion to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

Quantitative Data:

| Aldehyde/Ketone | Phosphonate | Base | Solvent |

| Various | Stabilized phosphonates | NaH | THF |

Table 7: General Conditions for the Horner-Wadsworth-Emmons Reaction. (Note: Specific yields for reactions at pH 14 were not provided in the search results).

Challenges and Considerations in High pH Synthesis

While offering unique reactivity, synthesis at pH 14 presents several challenges:

-

Substrate and Product Stability: As highlighted in Section 1, many organic molecules are unstable in strongly basic media. Careful consideration of potential side reactions such as hydrolysis, elimination, and polymerization is crucial.

-

Reaction Control: The high reactivity of intermediates generated at pH 14 can lead to a loss of selectivity and the formation of multiple products.

-

Work-up Procedures: Neutralization of highly basic reaction mixtures can be exothermic and requires careful handling. The formation of salts during work-up can also complicate product isolation.

-

Solubility: The solubility of organic substrates and reagents in highly aqueous and basic solutions can be limited, potentially requiring the use of co-solvents.

Conclusion

Chemical synthesis at pH 14 is a powerful tool for specific transformations, particularly those involving strong base catalysis. Reactions such as saponification, the Cannizzaro reaction, aldol condensations, and Michael additions can be performed efficiently under these conditions. However, success in this demanding environment requires a thorough understanding of the stability of all components in the reaction mixture, from starting materials and intermediates to products and protecting groups. This guide provides a foundational framework for researchers to explore and exploit the unique synthetic opportunities offered by highly basic reaction media. Careful planning, consideration of potential side reactions, and optimization of reaction conditions are the keys to harnessing the full potential of synthesis at the extreme of the pH scale.

References

- 1. quora.com [quora.com]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 17. ijacskros.com [ijacskros.com]

- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. quora.com [quora.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. science.su.edu.krd [science.su.edu.krd]

- 25. cdnsciencepub.com [cdnsciencepub.com]

The Effects of High Alkalinity on Cellular Structures: A Technical Guide for Researchers

An in-depth technical guide by Gemini

Abstract

Exposure of cells to a high alkalinity environment, characterized by an elevated extracellular pH, poses a significant stressor that can profoundly impact cellular architecture and function. This technical guide provides a comprehensive overview of the multifaceted effects of alkaline stress on cellular structures. It delves into the molecular mechanisms underlying these changes, from the disruption of the plasma membrane and denaturation of proteins to the intricate signaling cascades that govern the cellular response. This document is intended to serve as a valuable resource for researchers investigating the cellular consequences of alkaline stress and for professionals in drug development exploring pH-modulating therapeutic strategies.

Introduction

Cellular homeostasis is intricately linked to the maintenance of a stable intracellular pH (pHi), which is typically regulated within a narrow range of 7.0 to 7.4 in most mammalian cells.[1] However, various physiological and pathological conditions can lead to an increase in extracellular pH (pHe), a state known as alkalosis. This guide explores the downstream consequences of elevated pHe on the fundamental building blocks of the cell, providing a detailed examination of the structural and functional perturbations that ensue.

Impact on Supramolecular Structures

The Cell Membrane: The First Line of Defense

The cell membrane, a selectively permeable lipid bilayer, is the primary interface between the cell and its environment. High extracellular pH can significantly alter its structural integrity and function.

-

Membrane Permeability and Fluidity: Elevated pH can disrupt the delicate interactions between phospholipid molecules, affecting membrane fluidity and the distribution of charges on the membrane surface.[2] While some studies suggest that high pH makes the cell membrane less permeable, others indicate it can increase permeability, highlighting the complexity of this interaction.[3]

-

Membrane Potential: The membrane potential, the difference in electric potential between the interior and exterior of the cell, is crucial for numerous cellular processes.[4][5] High extracellular pH can lead to changes in membrane potential. For instance, in the plant Elodea densa, increasing the external pH from 7 to 9 resulted in a depolarization of the membrane potential.[6][7] In mammalian cells, changes in both extracellular and intracellular pH are known to influence the membrane potential, often mediated by changes in ion channel conductance.[8]

Proteins: Conformation and Functionality Under Threat

Proteins are the workhorses of the cell, and their function is critically dependent on their three-dimensional structure. High pH can induce significant conformational changes, leading to denaturation and loss of function.[3][9]

-

Disruption of Ionic Bonds: At alkaline pH, the amino groups (-NH3+) in the side chains of amino acids can lose a hydrogen ion, disrupting the ionic bonds that are crucial for maintaining the protein's tertiary structure.[2][10]

-

Protein Unfolding: The increased net negative charge on the protein at high pH leads to greater electrostatic repulsion between amino acid residues, promoting protein unfolding.[11] This exposes hydrophobic regions that are normally buried within the protein's core, which can lead to aggregation.

-

Enzyme Kinetics: Every enzyme has an optimal pH at which it functions most efficiently.[6][12][13] Deviations from this optimum, including shifts to a more alkaline environment, can drastically reduce enzyme activity by altering the shape of the active site and the charge of the substrate.[3][10] Extreme pH values can lead to irreversible denaturation and complete loss of activity.[3][6]

Perturbation of Cellular Homeostasis

Ion Homeostasis

The maintenance of specific ion gradients across the cell membrane is fundamental to cellular life. High alkalinity disrupts these gradients, leading to a cascade of downstream effects.

-

Intracellular pH (pHi) Regulation: Cells have evolved sophisticated mechanisms to regulate their pHi, primarily through the action of ion transporters.[4] However, a sustained high pHe can overwhelm these buffering systems, leading to an increase in pHi.

-

Intracellular Ion Concentrations:

-

Calcium (Ca2+): Changes in both intracellular and extracellular pH can modulate intracellular calcium levels.[14][15][16] An increase in extracellular pH from 7.4 to 7.9 has been shown to increase intracellular Ca2+ concentration in rat mesenteric resistance vessels.[17] Intracellular alkalinization can also induce an increase in cytosolic Ca2+ by mobilizing it from internal stores.[18]

-

Potassium (K+): Alkalosis promotes the movement of potassium ions into cells, which can lead to a decrease in the extracellular K+ concentration (hypokalemia).[2][19] Normal intracellular K+ concentrations are in the range of 120-150 mmol/L, while extracellular concentrations are around 3.5-5.0 mmol/L.[19]

-

Sodium (Na+): The regulation of intracellular sodium is complex and linked to the transport of other ions, including H+.[12][20] While specific quantitative data on the direct effect of sustained high pH on intracellular sodium is limited, the activity of Na+/H+ exchangers, which are crucial for pH regulation, is influenced by both intracellular and extracellular pH.

-

Signaling Pathways Activated by Alkaline Stress

Cells respond to alkaline stress by activating a variety of signaling pathways to mitigate the damage and promote survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling

In mammalian cells, alkaline stress is a potent activator of the MAPK signaling pathways. In H9c2 rat cardiac myoblasts, exposure to an alkaline medium (pH 8.5 and 9.5) leads to the phosphorylation and activation of JNK, ERK, and p38 MAPKs.[18][21] This activation is partially dependent on the Na+/H+ exchanger (NHE1) and is crucial for cell survival under these conditions.[18][21] Activated MAPKs, in turn, can phosphorylate downstream targets that regulate gene transcription and cell survival.[18][21]

References

- 1. Stress-induced changes in gene interactions in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium Homeostasis, Oxidative Stress, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular pH Control by Membrane Transport in Mammalian Cells. Insights Into the Selective Advantages of Functional Redundancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane potential - Wikipedia [en.wikipedia.org]

- 6. Effects of pH | Worthington Biochemical [worthington-biochem.com]

- 7. Effect of high pH on the plasma membrane potential and conductance in Elodea densa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential-induced changes in intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 13. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in intracellular calcium concentration and pH of target cells during the cytotoxic process: a quantitative study at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of changes of pH on intracellular calcium transients in mammalian cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The regulation of intracellular calcium ion and pH in young and old fibroblast cells (WI-38) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum [mdpi.com]

- 18. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Changes in myoplasmic pH and calcium concentration during exposure to lactate in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to pH 14 Solutions: Composition, Preparation, and Critical Considerations for Biological Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of preparing solutions at pH 14 and critically evaluates their applicability in biological assays. It is intended to be a cautionary guide, as pH 14 is an extreme condition that is fundamentally incompatible with the structural and functional integrity of most biological macromolecules.

Introduction: The Challenge of pH 14 in Biology

A pH of 14 represents an extremely alkaline environment (1.0 M hydroxide ion concentration) that is hostile to the delicate structures of proteins, nucleic acids, and lipids. Biological systems have evolved to function within narrow, near-neutral pH ranges, and cellular life is not viable at this level of alkalinity.[1][2] Consequently, a "biological assay" at pH 14 is a contradiction in terms if the goal is to measure the physiological function, activity, or native interaction of biomolecules.

Exposure to pH 14 causes irreversible denaturation of proteins and DNA, and rapid chemical degradation of RNA.[3][4][5] Therefore, its use is confined to a few specialized biochemical procedures where the complete destruction or denaturation of macromolecules is the intended outcome, such as in certain cleaning protocols or harsh lysis procedures. This guide will detail the composition of pH 14 solutions while emphasizing the profound and destructive impact on biological samples.

Principles of Buffering at Extreme Alkaline pH

A buffer solution resists changes in pH upon the addition of an acid or base. Its effectiveness is dictated by the Henderson-Hasselbalch equation, which shows that maximum buffering capacity is achieved when the solution's pH is equal to the pKa of the buffering agent. For a solution to be buffered at pH 14, a weak acid with a pKa value close to 14 is required.[6][7]

However, chemical agents with a pKa near 14 are rare. This makes true buffering at this pH technically challenging.

Potential Buffering and pH 14 Systems

The most common approach to achieving pH 14 is not to create a buffer, but to use a solution of a strong base. For a true, albeit weak, buffer system, guanidine is a theoretical candidate.

| Compound/System | Relevant pKa | Effective Buffering Range | Suitability for pH 14 | Notes |

| Sodium Hydroxide (NaOH) | N/A (Strong Base) | N/A | Achieves pH 14 at 1.0 M | Not a buffer. Provides no resistance to pH change. |

| Guanidinium (conjugate acid of Guanidine) | 13.6[8][9] | ~12.6 – 14.0 | Theoretically the best candidate. | Guanidine is a powerful chaotropic agent and protein denaturant.[9] |

| Phosphate (H₃PO₄) | pKa3 = 12.32[10][11] | ~11.3 – 13.3 | Poor | pKa is too far from 14 to provide significant buffering capacity. |

Experimental Protocols & Safety

WARNING: Concentrated strong bases like 1.0 M Sodium Hydroxide (NaOH) are extremely corrosive and can cause severe chemical burns to skin and eyes. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a fume hood.

Protocol 1: Preparation of a 1.0 M NaOH Solution (Non-Buffered, pH 14)

This protocol creates a solution with a pH of approximately 14 but without buffering capacity.

Materials:

-

Sodium Hydroxide (NaOH) pellets (MW = 40.00 g/mol )

-

High-purity, deionized water

-

Calibrated pH meter with a high-pH compatible electrode

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Methodology:

-

Carefully weigh 40.00 g of NaOH pellets. Note: NaOH is hygroscopic; weigh it quickly.

-

Fill a 1 L volumetric flask with approximately 800 mL of deionized water.

-

Place the flask on a stir plate with a stir bar and begin stirring. The dissolution of NaOH is highly exothermic and will generate significant heat.

-

Slowly and carefully add the NaOH pellets to the water. Do not add water to the NaOH pellets.

-

Continue stirring until the pellets are completely dissolved and the solution has cooled to room temperature.

-

Once cooled, add deionized water to bring the final volume to the 1.0 L mark.

-

Verify the pH using a calibrated pH meter. The pH should be ~14.0. Note: Standard glass electrodes can suffer from alkali error at very high pH, leading to inaccurate readings. Use an electrode specifically designed for high pH measurements and calibrate with high-pH standards (e.g., pH 11-13) if possible.[12]

Protocol 2: Theoretical Preparation of a Guanidine Buffer (pH ~13.6)